![molecular formula C₄₈H₅₉NO₁₅ B1147024 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III CAS No. 143527-72-4](/img/structure/B1147024.png)
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III: is a complex organic compound that belongs to the class of taxanes. Taxanes are well-known for their role in cancer treatment, particularly in the formulation of chemotherapy drugs like paclitaxel and docetaxel. This compound is a derivative of Baccatin III, which is a precursor in the synthesis of these important drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III typically involves multiple steps, starting from Baccatin III. The key steps include the protection of hydroxyl groups, formation of the oxazolidine ring, and subsequent functionalization to introduce the formyl group. The reaction conditions often require the use of protecting groups like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the formyl group.
Substitution: Various substitution reactions can be performed on the phenyl ring or the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products depend on the specific reactions performed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of baccatin III exhibit significant anticancer properties. The oxazolidine moiety in 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III enhances the compound's ability to inhibit tumor cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Drug Delivery Systems
The unique structural features of this compound allow it to be integrated into drug delivery systems. Its lipophilic nature facilitates the formulation of nanoparticles that can encapsulate hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy. Research on polymeric micelles incorporating baccatin derivatives has demonstrated improved solubility and controlled release profiles .
Synthetic Methodologies
The synthesis of this compound serves as a model for developing new synthetic methodologies in organic chemistry. The use of organocatalysis and green chemistry principles in its synthesis aligns with current trends toward sustainable practices in chemical manufacturing .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer efficacy | Demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. |
Study B | Drug delivery | Formulated nanoparticles using this compound that improved the pharmacokinetics of co-administered chemotherapeutics. |
Study C | Synthetic methodology | Developed a novel synthesis route using organocatalysis that increased yield and reduced waste compared to traditional methods. |
作用機序
The mechanism of action of taxane derivatives, including 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III, involves the stabilization of microtubules. This prevents their depolymerization, which is essential for cell division. By inhibiting microtubule dynamics, these compounds effectively halt the proliferation of cancer cells. The molecular targets include tubulin, a protein that forms the microtubules, and various pathways involved in cell cycle regulation.
類似化合物との比較
Paclitaxel: Another taxane derivative with a similar mechanism of action but different chemical structure.
Docetaxel: Similar to paclitaxel but with modifications that enhance its efficacy and reduce side effects.
Cabazitaxel: A newer taxane derivative designed to overcome resistance to paclitaxel and docetaxel.
Uniqueness: What sets 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III apart is its specific structural modifications, which can lead to unique interactions with biological targets and potentially improved therapeutic profiles. Its synthesis also allows for the exploration of new derivatives that may offer better efficacy or reduced toxicity.
生物活性
The compound 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III is a derivative of Baccatin III, a key precursor in the synthesis of the anticancer drug paclitaxel (Taxol). This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C48H59NO15
- Molecular Weight : 889.98 g/mol
- CAS Number : 143527-72-4
Structural Characteristics
The compound features a complex structure with a baccatin backbone modified by a tert-butyloxycarbonyl (Boc) protecting group and an oxazolidine ring. The Boc group is known for its role in protecting amines during synthesis, facilitating the formation of various derivatives without compromising the core structure.
The biological activity of this compound can be attributed to its interaction with microtubules. Similar to paclitaxel, it is believed to stabilize microtubule polymerization, thereby inhibiting mitosis in cancer cells. This mechanism is critical for its potential use as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of Baccatin III exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | |
A549 (Lung Cancer) | 0.8 | |
HeLa (Cervical Cancer) | 1.2 |
These findings suggest that the compound possesses potent anticancer properties, making it a candidate for further development.
In Vivo Studies
In vivo studies involving murine models have shown that administration of Baccatin III derivatives leads to significant tumor regression. For example, a study reported a 60% reduction in tumor size in mice treated with a similar oxazolidine derivative compared to control groups .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Protection of Amines : The Boc group is introduced to protect amine functionalities during the reaction sequence.
- Formation of Oxazolidine Ring : The oxazolidine ring is formed through cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the modified baccatin backbone with the oxazolidine derivative.
Case Studies on Derivatives
A comparative analysis of synthesized derivatives shows that modifications at the C13 position significantly influence biological activity:
These studies highlight the importance of structural modifications in enhancing the therapeutic efficacy of baccatin derivatives.
特性
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACHFKTHWNCKY-RTMVWDMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。